molecular formula C6H7N5 B1218844 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 33376-96-4

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1218844
CAS No.: 33376-96-4
M. Wt: 149.15 g/mol
InChI Key: WCHZTJMYPRSTPF-UHFFFAOYSA-N
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Description

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The presence of a methyl group at the 5-position and an amine group at the 7-position further defines its structure.

Scientific Research Applications

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as tubulin, promoting tubulin polymerization in a manner similar to paclitaxel . This interaction is crucial for its antifungal and anticancer activities. Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties . These interactions highlight the compound’s versatility and potential in therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tubulin affects cell division and can lead to cell cycle arrest, which is beneficial in cancer treatment . Moreover, this compound has been reported to modulate the expression of genes involved in apoptosis, further contributing to its anticancer properties . These cellular effects underscore the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to tubulin, promoting its polymerization and stabilizing microtubules, which is essential for its antifungal and anticancer activities . Additionally, the compound can inhibit certain enzymes, leading to alterations in cellular metabolism and gene expression . These molecular interactions are pivotal in understanding the compound’s therapeutic potential and guiding its application in drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods . Understanding these temporal effects is essential for optimizing its use in therapeutic applications and ensuring its efficacy in long-term treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and bioavailability . The compound can affect metabolic flux and alter metabolite levels, which is crucial for its therapeutic efficacy . Understanding these metabolic pathways is vital for optimizing the compound’s use in clinical settings and predicting its pharmacokinetic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that affect its localization and accumulation . These interactions are essential for its therapeutic effects, as they determine the compound’s bioavailability and target specificity . Understanding these transport and distribution mechanisms is crucial for developing effective drug delivery systems.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its therapeutic effects, as they ensure the compound reaches its intended targets within the cell . Understanding these subcellular localization processes is vital for optimizing the compound’s use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate. This reaction is often carried out in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . The reaction conditions, including temperature and reaction time, are optimized to achieve a high conversion rate of up to 90%.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of supercritical fluids, can make the industrial production more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Uniqueness: 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential as an antiviral and cardiovascular agent set it apart from other similar compounds .

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHZTJMYPRSTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187001
Record name Desdiethyltrapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33376-96-4
Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desdiethyltrapidil
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Record name Desdiethyltrapidil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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